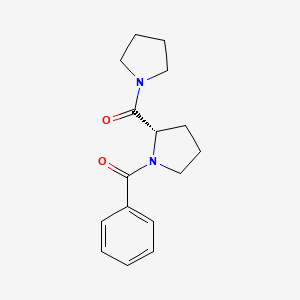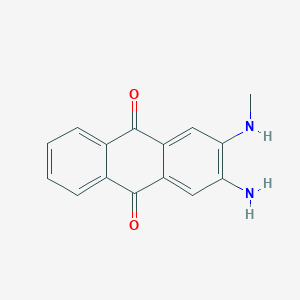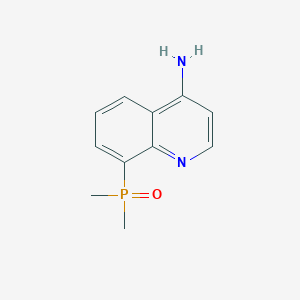
Isodomoic acid D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodomoic acid D is a naturally occurring neurotoxin that belongs to the kainoid family. It is a geometric isomer of domoic acid, which is known for causing amnesic shellfish poisoning. This compound is found in toxic mussels and is produced by certain species of marine diatoms, such as Pseudo-nitzschia. This compound has garnered significant attention due to its potent neurotoxic effects and its role in harmful algal blooms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isodomoic acid D involves the cyclization of linear precursors. One method includes the use of a biosynthetic cyclase enzyme, DabC, which cyclizes the linear precursor of isodomoic acid A to form this compound. This enzyme can be expressed in Escherichia coli and used in a bioconversion system to obtain this compound from linear substrates prepared by simple chemical synthesis .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale production would involve biotechnological methods similar to those used in laboratory settings. This would include the use of genetically engineered microorganisms to produce the necessary enzymes for the biosynthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isodomoic acid D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound’s complex structure.
Major Products
The major products formed from these reactions are various isomers and derivatives of this compound, which can have different biological activities and toxicities.
Wissenschaftliche Forschungsanwendungen
Isodomoic acid D has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of kainoid family members.
Biology: Researchers study its effects on marine ecosystems and its role in harmful algal blooms.
Medicine: this compound is used to investigate the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.
Industry: The compound is studied for its potential use in pest control due to its neurotoxic properties
Wirkmechanismus
Isodomoic acid D exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It has a high affinity for kainate receptors, leading to excitotoxicity. This excitotoxicity is initiated by the integrative action on ionotropic glutamate receptors at both sides of the synapse, resulting in excessive calcium influx and neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Isodomoic acid D is similar to other isomers of domoic acid, such as isodomoic acids A, B, C, E, and F. These compounds share a similar structure but differ in their geometric configurations and biological activities. Compared to domoic acid, this compound has unique toxicological properties and a distinct mechanism of action. Other similar compounds include kainic acid, which also acts on kainate receptors but has a different pharmacological profile .
Conclusion
This compound is a significant compound in the study of neurotoxins and harmful algal blooms. Its unique properties and potent neurotoxic effects make it a valuable subject for research in various scientific fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
101977-26-8 |
|---|---|
Molekularformel |
C15H21NO6 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1 |
InChI-Schlüssel |
VZFRNCSOCOPNDB-PQKHEMERSA-N |
Isomerische SMILES |
C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



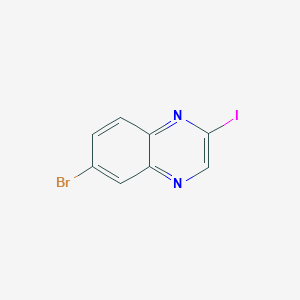
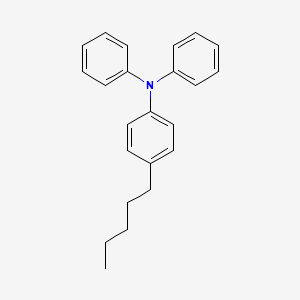
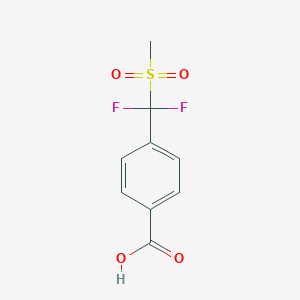
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
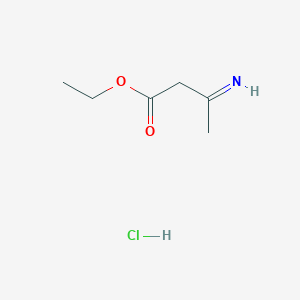
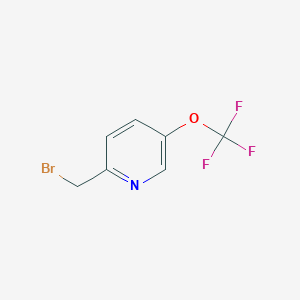
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
